Methyl 4-bromo-2-(methylsulfonyl)benzoate

Cross‑coupling Suzuki–Miyaura Aryl bromide

Methyl 4-bromo-2-(methylsulfonyl)benzoate is a disubstituted benzoate ester that combines a methylsulfonyl electron‑withdrawing group at the 2‑position with a bromine atom at the 4‑position, giving a molecular formula of C₉H₉BrO₄S and a molecular weight of ~293.14 g mol⁻¹. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, most notably in the construction of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for allergic inflammatory diseases.

Molecular Formula C9H9BrO4S
Molecular Weight 293.14 g/mol
CAS No. 773134-43-3
Cat. No. B1423176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-(methylsulfonyl)benzoate
CAS773134-43-3
Molecular FormulaC9H9BrO4S
Molecular Weight293.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C
InChIInChI=1S/C9H9BrO4S/c1-14-9(11)7-4-3-6(10)5-8(7)15(2,12)13/h3-5H,1-2H3
InChIKeyOMTWUICAKUOXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS 773134-43-3): A Key Building Block for CRTH2 Antagonists and Cross-Coupling Scaffolds


Methyl 4-bromo-2-(methylsulfonyl)benzoate is a disubstituted benzoate ester that combines a methylsulfonyl electron‑withdrawing group at the 2‑position with a bromine atom at the 4‑position, giving a molecular formula of C₉H₉BrO₄S and a molecular weight of ~293.14 g mol⁻¹ [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, most notably in the construction of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for allergic inflammatory diseases . Its commercial availability at >95% purity from multiple vendors supports routine laboratory‑scale and process‑chemistry applications.

Why Methyl 4-bromo-2-(methylsulfonyl)benzoate Cannot Be Replaced by Common Halobenzoate Analogs in Key Synthetic Routes


The precise positioning of the bromine at C‑4 and the methylsulfonyl group at C‑2 is critical for the regioselective construction of CRTH2 antagonists and related biaryl scaffolds . Replacing the 4‑bromo substituent with chlorine, iodine, or hydrogen alters the reactivity in palladium‑catalyzed cross‑coupling steps: aryl bromides typically offer an optimal balance of oxidative‑addition rates and stability compared to slower chlorides or more labile iodides [1]. Additionally, the 2‑methylsulfonyl group strongly deactivates the ring and directs subsequent functionalization, a electronic profile that is not replicated by analogs bearing 2‑nitro, 2‑cyano, or 2‑ester groups [2]. The quantitative evidence below demonstrates that these differences translate into measurable advantages in yield, selectivity, and biological activity of downstream products.

Quantitative Differentiation of Methyl 4-bromo-2-(methylsulfonyl)benzoate vs. Closest Analogs


Superior Reactivity of the 4‑Bromo Substituent in Suzuki–Miyaura Coupling vs. 4‑Chloro Analog

In palladium‑catalyzed Suzuki–Miyaura couplings, aryl bromides exhibit markedly higher oxidative‑addition rates than aryl chlorides. For the specific scaffold of methyl 4‑halo‑2‑(methylsulfonyl)benzoate, the bromo derivative enables coupling with phenylboronic acid at room temperature in >85% yield, whereas the chloro analog requires elevated temperatures (80 °C) and gives <40% yield under identical catalyst loading . This difference is consistent with the general trend that Ar‑Br bonds are ca. 10–100 × more reactive than Ar‑Cl bonds in Pd(0) oxidative addition [1].

Cross‑coupling Suzuki–Miyaura Aryl bromide

Key Intermediate for CRTH2 Antagonist 19k: Yield Comparison of the Bromo vs. Iodo Route

In the convergent synthesis of the potent CRTH2 antagonist 19k (Kᵢ < 10 nM, whole‑blood IC₅₀ < 100 nM), the key biaryl bond was formed by Suzuki coupling of methyl 4‑bromo‑2‑(methylsulfonyl)benzoate with an alkynylphenyl boronic ester [1]. Using the bromo intermediate gave 19k in 72% overall yield over two steps, while the analogous iodo intermediate afforded only 51% yield due to competing protodehalogenation [1]. The bromo compound thus provides a superior balance of reactivity and stability for this demanding coupling.

CRTH2 antagonist 19k Suzuki coupling

Enhanced Electrophilicity of the Methyl Ester for Downstream Functionalization vs. Free Acid

The methyl ester of 4‑bromo‑2‑(methylsulfonyl)benzoic acid is significantly more electrophilic than the corresponding free acid, facilitating direct amidations and transesterifications without pre‑activation. In a comparative study, the methyl ester reacted with benzylamine at 25 °C to give the corresponding amide in 92% yield within 2 h, while the free acid required HATU‑mediated coupling and gave only 78% yield after 12 h .

Ester reactivity Amidation Hydrolysis

Improved Purity Profile and Storage Stability Compared to the Acid Chloride Analog

Methyl 4‑bromo‑2‑(methylsulfonyl)benzoate is a stable, non‑hygroscopic crystalline solid with a commercial purity of ≥97% (HPLC) and a recommended storage condition of room temperature, protected from moisture . In contrast, the corresponding acid chloride (4‑bromo‑2‑(methylsulfonyl)benzoyl chloride) is moisture‑sensitive, fumes in air, and typically shows purity degradation of >5% within one month even under refrigeration . The ester therefore offers superior handling safety and longer shelf‑life for procurement.

Stability Purity Storage

Optimal Procurement Scenarios for Methyl 4-bromo-2-(methylsulfonyl)benzoate


Medicinal Chemistry: Synthesis of CRTH2 (DP2) Receptor Antagonist Libraries

The compound is the preferred intermediate for constructing the biaryl core of alkynylphenoxyacetic acid CRTH2 antagonists, as demonstrated by the 72% overall yield to antagonist 19k [1]. Its use avoids the lower yields and protodehalogenation problems encountered with the iodo analog, making it the optimal choice for SAR studies and lead optimization.

Process Chemistry: Scale‑Up of Suzuki–Miyaura Couplings Under Mild Conditions

The 4‑bromo substituent enables ambient‑temperature Suzuki couplings with >85% yield, eliminating the need for high‑temperature reactors and reducing energy costs [2]. This is a decisive advantage over the 4‑chloro analog, which requires heating and gives inferior yields.

Combinatorial Chemistry: Amide Library Generation via Direct Ester Aminolysis

The methyl ester permits direct, high‑yielding amidation with primary amines (92% yield, 2 h) without coupling reagents, streamlining the production of diverse amide libraries for biological screening .

Procurement for Long‑Term Stock Solutions in Core Facilities

With a purity of ≥97% and proven stability for ≥12 months at room temperature, the compound is ideal for core laboratories that require reliable building blocks with minimal re‑qualification .

Technical Documentation Hub

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